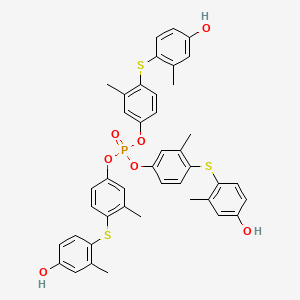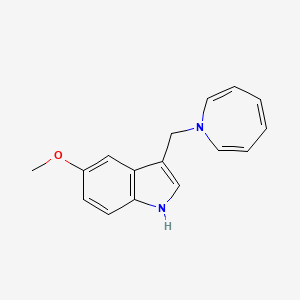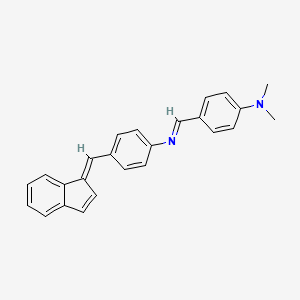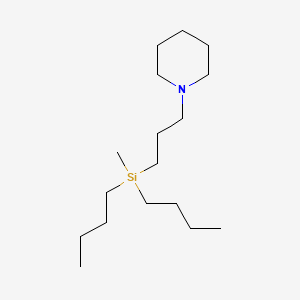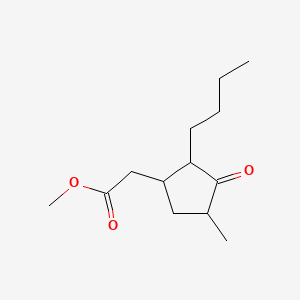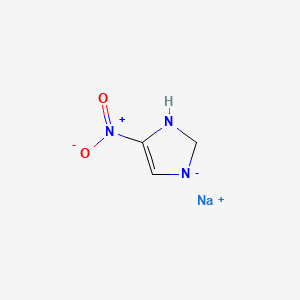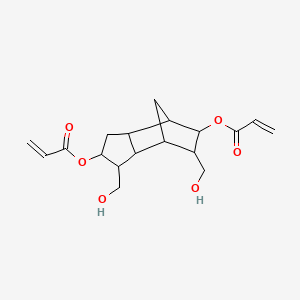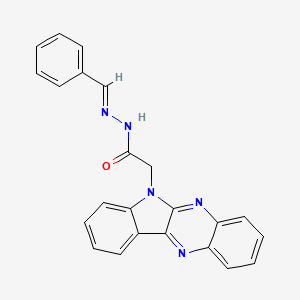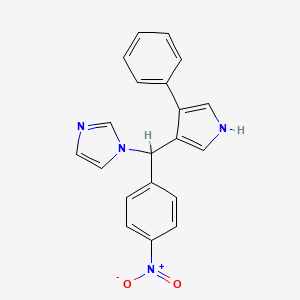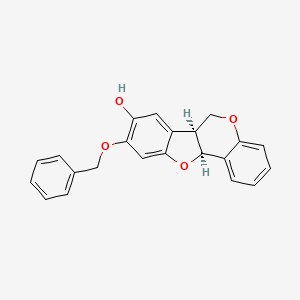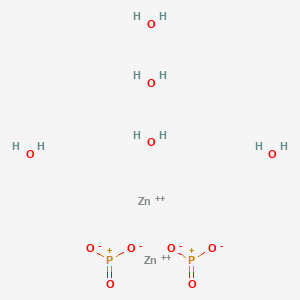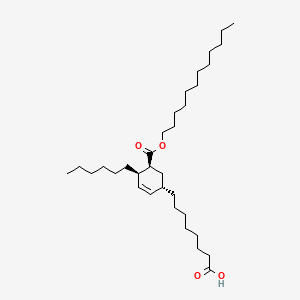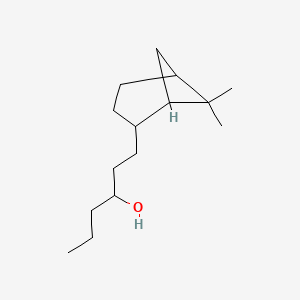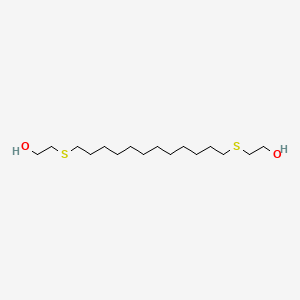
2,2'-(Dodecane-1,12-diylbis(thio))bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is an organic compound with the molecular formula C16H34O2S2 and a molecular weight of 322.57 g/mol This compound is characterized by the presence of two ethanol groups attached to a dodecane chain via sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol typically involves the reaction of dodecanethiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Esters and ethers.
Aplicaciones Científicas De Investigación
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(Dodecane-1,12-diylbis(thio))bisethanol involves its interaction with various molecular targets. The compound’s hydroxyl and thiol groups allow it to participate in hydrogen bonding and thiol-disulfide exchange reactions, which can modulate the activity of enzymes and other proteins. These interactions can influence cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Hexane-1,6-diylbis(thio))bisethanol
- 2,2’-(Octane-1,8-diylbis(thio))bisethanol
- 2,2’-(Decane-1,10-diylbis(thio))bisethanol
Uniqueness
2,2’-(Dodecane-1,12-diylbis(thio))bisethanol is unique due to its longer dodecane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Propiedades
Número CAS |
41891-96-7 |
|---|---|
Fórmula molecular |
C16H34O2S2 |
Peso molecular |
322.6 g/mol |
Nombre IUPAC |
2-[12-(2-hydroxyethylsulfanyl)dodecylsulfanyl]ethanol |
InChI |
InChI=1S/C16H34O2S2/c17-11-15-19-13-9-7-5-3-1-2-4-6-8-10-14-20-16-12-18/h17-18H,1-16H2 |
Clave InChI |
XPFPXZRKIRAJDU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCSCCO)CCCCCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


